molecular formula C10H13NO B14845789 1-(4,5,6-Trimethylpyridin-2-YL)ethanone

1-(4,5,6-Trimethylpyridin-2-YL)ethanone

Cat. No.: B14845789
M. Wt: 163.22 g/mol
InChI Key: BTYDLQSFHOYURU-UHFFFAOYSA-N
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Description

1-(4,5,6-Trimethylpyridin-2-YL)ethanone is an organic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the pyridine ring and an ethanone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6-Trimethylpyridin-2-YL)ethanone typically involves the alkylation of a pyridine derivative. One common method includes the reaction of 2-acetylpyridine with methylating agents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4,5,6-Trimethylpyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4,5,6-Trimethylpyridin-2-YL)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the ethanone group allows it to form hydrogen bonds and other interactions, influencing its activity .

Comparison with Similar Compounds

  • 1-(2,4,6-Trimethylpyridin-3-yl)ethanone
  • 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethanone
  • Ethanone, 1-(2,4,5-trimethylphenyl)-

Uniqueness: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to other similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4,5,6-trimethylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-6-5-10(9(4)12)11-8(3)7(6)2/h5H,1-4H3

InChI Key

BTYDLQSFHOYURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C)C)C(=O)C

Origin of Product

United States

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